1-(1-Benzothiophen-3-yl)ethane-1,2-diamine
Overview
Description
“1-(1-Benzothiophen-3-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 1250089-90-7 . It has a molecular weight of 192.28 and its IUPAC name is 1-(1-benzothien-3-yl)-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2S/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,11-12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Schiff Base Ligands Synthesis
Schiff base ligands, formed from diamines and aromatic aldehydes, have been characterized through spectroscopic methods and theoretical analyses, indicating their potential in various chemical applications due to their geometric and electronic properties (Uluçam & Yenturk, 2019).
Catalytic Applications
Ruthenium(II)-NNN pincer complexes have been synthesized for the efficient coupling of aromatic diamines and alcohols to form 1H-benzo[d]imidazoles, highlighting the catalytic versatility of diamine derivatives (Li et al., 2018).
Heterocyclic Synthesis
Benzothiophene derivatives have been synthesized via heterocyclodehydration reactions, showcasing the utility of diamine derivatives in constructing complex heterocyclic systems with potential for further functionalization (Gabriele et al., 2011).
Metal-Organic Frameworks (MOFs)
The synthesis and characterization of conducting copolymers of thiophene derivatives with diamines demonstrate the potential of these materials in electronic and optoelectronic devices due to their electrical conductivity and thermal stability (Turac, Sahmetlioglu, & Toppare, 2014).
properties
IUPAC Name |
1-(1-benzothiophen-3-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDBMRTYHJMUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-3-yl)ethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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